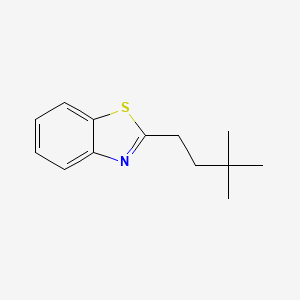
N-cyclopropyl-3-nitropyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-nitropyridine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a cyclopropyl group attached to the nitrogen atom, a nitro group at the 3-position of the pyridine ring, and a sulfonamide group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonamide formation. One common method includes the reaction of 3-nitropyridine with cyclopropylamine under suitable conditions to form the desired sulfonamide. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonamide formation processes. These methods are designed to be cost-effective and efficient, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-3-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in medicinal chemistry and material science applications .
Applications De Recherche Scientifique
N-cyclopropyl-3-nitropyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfonamides like:
- N-cyclopropyl-4-nitropyridine-2-sulfonamide
- N-cyclopropyl-3-nitropyridine-4-sulfonamide
- N-cyclopropyl-3-nitropyridine-2-sulfonamide derivatives with different substituents
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H9N3O4S |
|---|---|
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
N-cyclopropyl-3-nitropyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9N3O4S/c12-11(13)7-2-1-5-9-8(7)16(14,15)10-6-3-4-6/h1-2,5-6,10H,3-4H2 |
Clé InChI |
BDIWCWLLFCIVEP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NS(=O)(=O)C2=C(C=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)

![1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one](/img/structure/B13959194.png)
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)




![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13959227.png)

